molecular formula C18H16O3 B14111093 6-Hydroxy-2-[(4-propan-2-ylphenyl)methylidene]-1-benzofuran-3-one

6-Hydroxy-2-[(4-propan-2-ylphenyl)methylidene]-1-benzofuran-3-one

Katalognummer: B14111093
Molekulargewicht: 280.3 g/mol
InChI-Schlüssel: MOSPYQJGWFNPLZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Hydroxy-2-[(4-propan-2-ylphenyl)methylidene]-1-benzofuran-3-one is a complex organic compound with a unique structure that includes a benzofuran core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-2-[(4-propan-2-ylphenyl)methylidene]-1-benzofuran-3-one typically involves the condensation of 4-isopropylbenzaldehyde with 6-hydroxy-1-benzofuran-3-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

6-Hydroxy-2-[(4-propan-2-ylphenyl)methylidene]-1-benzofuran-3-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of 6-oxo-2-[(4-propan-2-ylphenyl)methylidene]-1-benzofuran-3-one.

    Reduction: Formation of 6-hydroxy-2-[(4-propan-2-ylphenyl)methylidene]-1-benzofuran-3-ol.

    Substitution: Formation of various substituted benzofuran derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

6-Hydroxy-2-[(4-propan-2-ylphenyl)methylidene]-1-benzofuran-3-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 6-Hydroxy-2-[(4-propan-2-ylphenyl)methylidene]-1-benzofuran-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone
  • 4-Hydroxy-2-pyrones

Uniqueness

6-Hydroxy-2-[(4-propan-2-ylphenyl)methylidene]-1-benzofuran-3-one is unique due to its specific structural features, such as the benzofuran core and the presence of both hydroxyl and carbonyl functional groups

Eigenschaften

Molekularformel

C18H16O3

Molekulargewicht

280.3 g/mol

IUPAC-Name

6-hydroxy-2-[(4-propan-2-ylphenyl)methylidene]-1-benzofuran-3-one

InChI

InChI=1S/C18H16O3/c1-11(2)13-5-3-12(4-6-13)9-17-18(20)15-8-7-14(19)10-16(15)21-17/h3-11,19H,1-2H3

InChI-Schlüssel

MOSPYQJGWFNPLZ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.